molecular formula C25H23NO3 B2820882 2-[(Dimethylamino)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone CAS No. 337921-65-0

2-[(Dimethylamino)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone

Cat. No. B2820882
CAS RN: 337921-65-0
M. Wt: 385.463
InChI Key: QJTRKHPSAFINCA-PGMHBOJBSA-N
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Description

“2-[(Dimethylamino)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone” is a chemical compound . The molecular structures of similar compounds have been synthesized via Schiff bases reduction route . These compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .


Synthesis Analysis

The synthesis of similar compounds involves the use of N,N-Dimethylformamide dimethyl acetal (DMFDMA) as a methylating and formylating agent . The active methylene group of the compounds is used to synthesize the corresponding enaminone .


Molecular Structure Analysis

The molecular structures of similar compounds consist of asymmetric units in orthorhombic and monoclinic crystal systems . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .


Chemical Reactions Analysis

The compounds synthesized via Schiff bases reduction route are reported to be important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .

Scientific Research Applications

Polymerization Applications

Magnesium complexes containing biphenyl-based tridentate imino-phenolate ligands, including derivatives of 2-[(Dimethylamino)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone, have been explored for their efficacy in the ring-opening polymerization of rac-lactide and α-methyltrimethylene carbonate. These studies highlight the role of these compounds in catalyzing polymerization, with a focus on how substituent variations on the phenoxy unit can influence catalytic activity and stereo- or regioselectivity of the polymerization process (Yi & Ma, 2014).

Photoreactivity and Photoprotection

This compound has been studied for its photoreactivity. Investigations into 2,5-dimethylphenacyl esters, a class of compounds related to this chemical, have revealed their potential as photoremovable protecting groups for carboxylic acids. The photorelease properties, influenced by solvent polarity and the presence of certain functional groups, demonstrate the relevance of this compound in photochemical applications, including its use as a 'caged' compound in organic synthesis or biochemistry (Zabadal et al., 2001).

In related studies, the photochemistry of certain alkoxymethyl-5-methylphenacyl derivatives has been assessed, with a focus on understanding the formation of various photoproducts under different conditions. These studies contribute to a broader understanding of the photoreactivity of these compounds and their potential utility in synthetic organic chemistry (Plíštil et al., 2006).

Structural Characterization in Copper Compounds

The compound has also been investigated for its structural characteristics, particularly in the context of phenylcopper compounds. Studies on 2-[(Dimethylamino)methyl]phenylcopper and its analogues have provided insights into their structural properties, including the nature of bonding and stability in solution and solid states. These findings have implications for the understanding of organometallic chemistry and the stability of copper clusters in various compounds (Koten & Noltes, 1975).

properties

IUPAC Name

(2Z)-2-(dimethylaminomethylidene)-7-(4-methoxyphenoxy)-3-phenyl-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO3/c1-26(2)16-21-23(17-8-5-4-6-9-17)20-10-7-11-22(24(20)25(21)27)29-19-14-12-18(28-3)13-15-19/h4-16,23H,1-3H3/b21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTRKHPSAFINCA-PGMHBOJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(C2=C(C1=O)C(=CC=C2)OC3=CC=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/C(C2=C(C1=O)C(=CC=C2)OC3=CC=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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